molecular formula C27H29N5O3S B2396064 N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-34-7

N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2396064
M. Wt: 503.62
InChI Key: AHNSTTVPZQPDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring is a key structural feature, and the compound also contains a quinazolinone ring and a benzyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and rings. The imidazole ring, for example, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound slightly soluble in water .

Scientific Research Applications

Synthesis of Derivatives

Research demonstrates the synthesis of a variety of quinazolinone and quinoxalinone derivatives, highlighting the potential of these compounds in peptidomimetic and pharmacological applications. For instance, compounds like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide have been synthesized as novel peptidomimetic building blocks, indicating the structural versatility and potential biological relevance of these molecules (Marinko et al., 2000). Moreover, the creation of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides highlights the synthesis of complex molecules with potential anticancer and antibacterial activities, further expanding the scope of these compounds in therapeutic research (Berest et al., 2011).

Anticancer and Antimicrobial Activities

These compounds have shown promise in anticancer and antimicrobial applications. For example, certain synthesized compounds demonstrated significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines, indicating their potential as therapeutic agents in oncology (Berest et al., 2011). Additionally, the incorporation of thiazole and thiadiazole fragments into these molecules resulted in compounds with considerable cytotoxicity and anticancer activity, revealing a structure-activity relationship that could be crucial for drug design and development (Kovalenko et al., 2012).

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. Given the diverse biological activities of imidazole derivatives , this compound could potentially be explored for various uses in medicinal chemistry.

properties

IUPAC Name

N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3S/c33-23(28-16-18-9-3-1-4-10-18)15-22-26(35)32-25(30-22)20-13-7-8-14-21(20)31-27(32)36-17-24(34)29-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19,22H,2,5-6,11-12,15-17H2,(H,28,33)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNSTTVPZQPDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

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